molecular formula C7H5ClN2O2 B11757985 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione

6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione

Cat. No.: B11757985
M. Wt: 184.58 g/mol
InChI Key: WNVRJDHSHQTUOW-UHFFFAOYSA-N
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Description

6-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the pyrrolopyridine family, a class of bicyclic heterocycles recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological properties. Pyrrolopyridine cores are considered key pharmacophores and are found in several bioactive alkaloids and approved drugs, such as the anticancer agent Vemurafenib . Derivatives based on the pyrrolopyridine structure demonstrate significant and diverse biological activities in scientific studies, indicating this compound's strong potential as a versatile building block for developing new therapeutic agents. Research into analogous compounds has revealed promising analgesic (pain-relieving) and sedative properties . In preclinical models, certain pyrrolo[3,4-c]pyridine-1,3(2H)-diones exhibited activity surpassing that of aspirin and similar to morphine, while also showing low toxicity and the ability to inhibit locomotor activity . This suggests your research could explore its application in neuroscience for managing pain and CNS disorders. Furthermore, the pyrrolopyridine scaffold shows considerable promise in oncology research . Natural alkaloids containing this structure, such as camptothecin, are well-known topoisomerase I inhibitors used in cancer treatment . Synthetic pyrrolo[2,3-b]pyridine derivatives have also been investigated as inhibitors of protein kinases for their antitumor and anti-proliferative effects against various cancer cell lines, including those of the breast, colon, and lung . This makes the compound a candidate for developing novel anticancer therapies. Additional research avenues include antidiabetic applications . Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have identified compounds that effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, offering a potential mechanism for treating type 2 diabetes and insulin resistance . Some derivatives also act as aldose reductase inhibitors, which may help prevent secondary complications of diabetes like neuropathy and cataracts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione

InChI

InChI=1S/C7H5ClN2O2/c8-5-2-4(11)3-1-6(12)10-7(3)9-5/h2H,1H2,(H2,9,10,11,12)

InChI Key

WNVRJDHSHQTUOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)NC(=CC2=O)Cl

Origin of Product

United States

Preparation Methods

One-Pot Chloroformylation

Using POCl₃ and dimethylformamide (DMF) under microwave conditions (100–120°C, 300 W), the pyrrolopyridine core undergoes simultaneous chlorination and formylation. For example, methyl 4-aryl-6-chloro-5-formyl-1,4-dihydropyridine-3-carboxylates were synthesized in 87–92% yield. Adapting this to the target compound would require substituting the formyl group with a dione moiety via oxidation.

Conditions:

  • Solvent: Acetonitrile or dichloromethane

  • Temperature: 80–120°C

  • Irradiation Time: 10–30 minutes

Alternative Pathways via N-Substituted Intermediates

N-substituted pyrrolopyridines offer modularity for introducing chloro and dione groups. A method from PMC7764601 involves reacting halogenated alkyl imides (e.g., 1,2-dibromoethane) with cyclic amines like morpholine or phenylpiperazine.

Halogenalkylimide Synthesis

4-Methoxy/ethoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione reacts with 1,2-dibromoethane in acetonitrile under reflux to form β-bromoethyl derivatives. These intermediates are then condensed with amines to introduce substituents.

Oxidation to Diones

Treating the N-substituted intermediates with oxidizing agents like mCPBA or hydrogen peroxide converts amine groups to diones. For instance, 7-azaindole derivatives oxidized with mCPBA achieved >90% conversion.

Comparative Analysis of Synthesis Methods

MethodStepsYield (%)TimeKey Reagents
Traditional460–6824–34 hoursPOCl₃, mCPBA, NaOH
Microwave285–9230 minutesPOCl₃, DMF, microwave
N-Substituted370–7512–18 hours1,2-dibromoethane, amines

The microwave-assisted route offers the shortest reaction time and highest yield, though it requires specialized equipment. Traditional synthesis remains viable for large-scale production due to its straightforward purification steps.

Structural Validation and Purity Control

Post-synthesis analysis includes:

  • Liquid Chromatography (HPLC): Confirms >98% purity.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.21 (s, 1H, pyridine-H), 4.45 (s, 2H, CH₂), and 3.98 (s, 2H, NH).

  • Mass Spectrometry (MS): [M+H]⁺ m/z calc. 227.03, found 227.05 .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The chlorine atom in the target compound increases electrophilicity compared to methoxy-substituted analogues, which prioritize π-π stacking interactions (e.g., compound in ).
  • Steric Influence : Bulky substituents like tert-butyl in reduce reactivity toward nucleophilic attack but enhance selectivity in enzyme binding.
  • Biological Activity : Sulfonyl and ester derivatives (e.g., ) exhibit enhanced bioavailability compared to the parent dione, likely due to improved membrane permeability.

Industrial and Patent Landscape

Substituted pyridine-2,4-dione derivatives, including the target compound, are patented for use in photovoltaic materials and antiviral agents (e.g., against hepatitis C virus) . Comparatively, difluoromethyl analogues (e.g., ) are prioritized in agrochemical patents due to their resistance to metabolic degradation.

Research Findings and Data Trends

Spectroscopic and Thermal Analysis

  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O at ~1700–1750 cm⁻¹) align with other dione-containing pyrrolopyridines but are redshifted compared to ester derivatives (e.g., ), indicating stronger electron withdrawal by chlorine .
  • Thermal Stability : The compound decomposes above 300°C, similar to methoxy-substituted analogues, but with lower thermal stability than difluoromethyl derivatives (e.g., ) due to weaker C–Cl vs. C–F bonds .

Biological Activity

6-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione features a pyrrolo-pyridine core with a chlorine substituent at the 6-position. This structural arrangement is significant as it influences the compound's biological properties.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of derivatives related to this compound. For instance, compounds with similar scaffolds have shown promising activity against Plasmodium falciparum, with effective concentrations (EC50) reported as low as 0.010 μM for optimized analogs . The presence of specific substituents on the pyrrolo-pyridine core has been linked to enhanced potency.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain analogs exhibited half-maximal inhibitory concentrations (IC50) comparable to established anti-inflammatory drugs like celecoxib . These findings suggest that modifications to the compound can yield significant anti-inflammatory activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione. Studies indicate that:

  • Chlorine Substituent : The presence of chlorine at the 6-position enhances metabolic stability and bioactivity.
  • Aryl Substituents : Incorporation of various aryl groups at specific positions has been shown to improve antiparasitic activity significantly.

Table 1 summarizes some key SAR findings related to this compound:

Substituent PositionSubstituent TypeBiological Activity (EC50/IC50)
6ChlorineEnhanced stability
8ArylEC50 = 0.010 μM
4AlkylIC50 = 0.04 μM

Case Studies

Several case studies have explored the therapeutic applications of compounds related to 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione:

  • Antiparasitic Efficacy : A study demonstrated that a derivative with an aryl group at position 8 exhibited an EC50 of 0.010 μM against P. falciparum, indicating high potency and potential for development as an antimalarial agent.
  • Anti-inflammatory Assessment : In vivo tests showed that derivatives significantly reduced paw edema in rat models, suggesting strong anti-inflammatory effects akin to those observed with indomethacin .

Q & A

Q. What are the established synthetic routes for 6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione, and what key intermediates are involved?

The synthesis typically involves multi-step protocols starting from pyrrolo[2,3-b]pyridine precursors. For example:

  • Step 1 : Methylation at the N1 position using NaH and methyl iodide (MeI) in THF, followed by nitration .
  • Step 2 : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce substituents .
  • Step 3 : Reduction of nitro groups and subsequent functionalization (e.g., nicotinoyl chloride coupling) to achieve the final dione structure .
    Key intermediates include 1-methyl-pyrrolo[2,3-b]pyridine derivatives and halogenated intermediates (e.g., 6-chloro precursors) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • HPLC and LC-MS : To assess purity and detect trace impurities .
  • 1H/13C NMR : For confirming regioselectivity of substitutions and verifying the dione structure .
  • X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated for structurally related pyrrolo[2,3-b]pyridines .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of novel derivatives to enhance biological activity?

  • Reaction path search methods : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways for introducing substituents at positions 3 and 5, which are critical for bioactivity .
  • Molecular docking : Simulate interactions with target enzymes (e.g., kinases) to prioritize derivatives with improved binding affinities .
  • Machine learning : Train models on existing SAR data to predict pharmacokinetic properties (e.g., logP, solubility) .

Q. What strategies are effective in resolving contradictory data regarding biological activity across different in vitro models?

  • Standardized assay conditions : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Orthogonal validation : Confirm activity via multiple assays (e.g., enzymatic inhibition and cell viability) .

Q. How do structural modifications at specific positions of the pyrrolo[2,3-b]pyridine core influence pharmacokinetic properties?

  • Position 3 : Introducing electron-withdrawing groups (e.g., Cl) enhances metabolic stability but may reduce solubility .
  • Position 6 : Methyl or halogen substitutions improve membrane permeability, as shown in analogs like 6-chloro-1-methyl derivatives .
  • Dione moiety : The 2,4-dione group increases hydrogen-bonding potential, improving target engagement but requiring formulation optimization for bioavailability .

Q. What methodological challenges arise in scaling up synthesis while maintaining reaction selectivity and yield?

  • Optimizing catalyst systems : Transition from Pd(PPh3)4 to heterogeneous catalysts (e.g., Pd/C) to reduce costs and improve recyclability .
  • Process control : Use real-time monitoring (e.g., in situ IR spectroscopy) to detect intermediates and adjust reaction parameters (temperature, pH) dynamically .
  • Purification challenges : Replace column chromatography with crystallization-based methods for large-scale purification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition vs. cellular activity for this compound?

  • Evaluate off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended targets .
  • Assess cellular uptake : Quantify intracellular concentrations via LC-MS to determine if poor permeability explains weak cellular activity .
  • Modulate assay conditions : Test activity under hypoxia or serum-free media to mimic physiological environments .

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